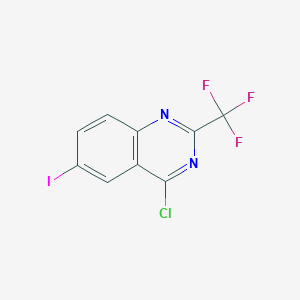

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline

Descripción general

Descripción

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the quinazoline core. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline typically involves multi-step reactions starting from readily available precursors One common method involves the halogenation of quinazoline derivativesThe trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the halogenation and trifluoromethylation processes. The scalability of these methods is crucial for producing the compound in large quantities for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinazoline core.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.

Common Reagents and Conditions

Iodination: Iodine or iodine monochloride in the presence of oxidizing agents.

Trifluoromethylation: Trifluoromethyl iodide or trifluoromethyl sulfonates under controlled temperature and pressure.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various aryl or alkyl-substituted quinazoline derivatives, which may exhibit different biological activities .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Quinazoline derivatives, including 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline, have been extensively studied for their anticancer properties. These compounds often target specific signaling pathways involved in tumorigenesis. The presence of the trifluoromethyl group enhances the compound's reactivity and biological activity, making it a valuable candidate for drug development against various cancers. Studies have indicated that quinazoline derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Kinase Inhibition

The compound has shown promise as a kinase inhibitor, particularly against the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Kinase inhibitors are essential in targeted cancer therapies, as they can block specific pathways that cancer cells exploit for growth and survival. Research indicates that modifications to the quinazoline scaffold can lead to enhanced potency against various kinases, including those involved in non-small cell lung cancer (NSCLC) treatment .

Biological Activities

Antibacterial Properties

Emerging studies suggest that this compound may possess antibacterial properties. This potential is particularly relevant given the rising concerns over antibiotic resistance. Preliminary findings indicate effectiveness against certain bacterial strains, although further research is required to fully elucidate its mechanisms and efficacy .

Anti-inflammatory Effects

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. Inflammation plays a significant role in various diseases, including cancer and autoimmune disorders. Compounds with quinazoline structures have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has shown that modifications at various positions on the quinazoline ring can significantly alter its efficacy against different biological targets. For instance, substituents such as halogens or alkyl groups can enhance binding affinity to target proteins or improve pharmacokinetic properties .

Case Study 1: Inhibition of EGFR

A study evaluated a series of quinazoline derivatives, including this compound, for their ability to inhibit EGFR in NSCLC models. The compound exhibited low micromolar efficacy, indicating its potential as a therapeutic agent against resistant cancer cell lines .

Case Study 2: Antimicrobial Activity

In another investigation, researchers assessed the antibacterial activity of quinazoline derivatives against a panel of bacterial strains. The results indicated that compounds similar to this compound showed significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant bacteria .

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s halogen and trifluoromethyl groups contribute to its binding affinity and specificity, influencing its biological activity. For instance, it may inhibit the activity of certain kinases or disrupt protein-protein interactions, leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-6-iodoquinazoline: Lacks the trifluoromethyl group, which may result in different biological activities.

6-Iodo-2-(trifluoromethyl)quinazoline:

4-Chloro-2-(trifluoromethyl)quinazoline: Lacks the iodine atom, which may influence its pharmacological properties.

Uniqueness

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline is unique due to the presence of all three substituents (chlorine, iodine, and trifluoromethyl) on the quinazoline core. This combination of functional groups enhances its chemical versatility and potential for diverse biological activities. The trifluoromethyl group, in particular, is known to improve metabolic stability and bioavailability, making this compound a valuable scaffold in drug discovery .

Actividad Biológica

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, supported by case studies, structure-activity relationship (SAR) analyses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline core with specific halogen substitutions that influence its biological activity. The presence of chlorine, iodine, and trifluoromethyl groups enhances the compound's lipophilicity and may affect its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

- Anticancer Activity : Quinazoline derivatives have shown significant efficacy against different cancer cell lines, primarily through inhibition of tyrosine kinases involved in cell proliferation and survival. The specific compound has demonstrated cytotoxic effects against several tumor cell lines, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound is believed to exert its effects by binding to specific protein targets, particularly those involved in signaling pathways related to cancer progression. Studies indicate that it may inhibit the activity of epidermal growth factor receptor (EGFR) and other related kinases .

- Antimicrobial Properties : In addition to anticancer effects, quinazolines have been investigated for their antimicrobial activity. The compound has shown promise against various bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key observations include:

- Substituent Effects : The introduction of electron-withdrawing groups (like chlorine and trifluoromethyl) at strategic positions enhances potency against cancer cell lines by improving binding affinity to target proteins .

- Positioning of Halogens : The specific placement of halogens (such as iodine at position 6) has been correlated with increased cytotoxicity and selectivity against cancer cells .

Case Studies

Several studies highlight the effectiveness of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits IC50 values in the low micromolar range against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), indicating significant anticancer potential .

- Kinase Inhibition Studies : Research involving kinase assays showed that this compound effectively inhibits EGFR and PDGFR, which are critical targets in cancer therapy. The inhibition was quantified using Western blot analysis, revealing a marked decrease in phosphorylated forms of these receptors upon treatment with the compound .

- Antimicrobial Testing : Preliminary tests indicated that this compound possesses antimicrobial properties against Gram-positive bacteria, suggesting that it may serve dual roles as an anticancer and antimicrobial agent .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with other similar quinazoline derivatives is essential:

| Compound Name | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| This compound | Low µM | EGFR | Anticancer |

| Gefitinib | 53.1 nM | EGFR | Anticancer |

| Erlotinib | 27.06 nM | EGFR | Anticancer |

| Other Quinazolines | Varies | Various | Anticancer/Antimicrobial |

Propiedades

IUPAC Name |

4-chloro-6-iodo-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF3IN2/c10-7-5-3-4(14)1-2-6(5)15-8(16-7)9(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZIZZJDDSBKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597828 | |

| Record name | 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179598-70-0 | |

| Record name | 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.